![molecular formula C12H27Cl2N3O B1395063 2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride CAS No. 1220029-95-7](/img/structure/B1395063.png)
2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride
Overview
Description
2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride, also known as 2-PMPA, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of piperazine, a cyclic compound found in many pharmaceuticals, and is known to possess a variety of biochemical and physiological effects.
Scientific Research Applications
Crystal Structure Analysis
2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride, as part of the molecular structure of aripiprazole, has been studied for its detailed molecular structure and conformational forms. This research focuses on understanding how the compound crystallizes from different environments and its hydrogen-bonding capacity through the piperazinyl and dihydrocarbostyril functions (Tessler & Goldberg, 2006).
Synthesis Process Development
A green synthesis process for the preparation of related compounds has been developed. This process involves the reaction of dibenzo[b,f][1,4]thiazepine or its dihydrochloride salt with chloroethoxy ethanol in the presence of an inorganic base, yielding high purity products (Mahale et al., 2008).
New Manufacturing Procedures
New procedures for manufacturing cetirizine dihydrochloride, involving the intermediate synthesis of a compound related to 2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride, have been elaborated. This involves O-alkylation and subsequent hydrolysis and salification steps (Reiter et al., 2012).
Kinetic and Mechanistic Studies
Kinetic and mechanistic studies have been conducted on the reactions involving compounds related to 2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride. These studies help in understanding the chemical behavior and potential applications of these compounds (Castro et al., 2001).
Antimicrobial and Anti-inflammatory Activities
Research has been conducted on the synthesis of novel derivatives containing the piperazinylmethyl group and their antimicrobial and anti-inflammatory activities. These studies explore the potential therapeutic applications of such compounds (Al-Omar et al., 2010).
Synthesis and Antitumor Activity
The synthesis and study of tertiary amino alcohols and their dihydrochlorides based on piperazine, including 2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride, have been explored for their potential antitumor activity (Hakobyan et al., 2020).
properties
IUPAC Name |
2-[4-(piperidin-3-ylmethyl)piperazin-1-yl]ethanol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O.2ClH/c16-9-8-14-4-6-15(7-5-14)11-12-2-1-3-13-10-12;;/h12-13,16H,1-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWPRWLEWDELKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCN(CC2)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.